N-ethyl-2-iodoacetamide
Description
Properties
CAS No. |
152074-08-3 |
|---|---|
Molecular Formula |
C4H8INO |
Molecular Weight |
213.02 g/mol |
IUPAC Name |
N-ethyl-2-iodoacetamide |
InChI |
InChI=1S/C4H8INO/c1-2-6-4(7)3-5/h2-3H2,1H3,(H,6,7) |
InChI Key |
USKOHIZRBPPOPL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CI |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogen Exchange Reaction from N-Ethylchloroacetamide
The most common route to synthesize iodoacetamide derivatives involves nucleophilic substitution of chloro- or bromoacetamide precursors with iodide ions. For this compound, this typically begins with N-ethylchloroacetamide (ClCH₂CONHCH₂CH₃), which undergoes an SN2 reaction with potassium iodide (KI) in a polar aprotic solvent.
Reaction Conditions :
-
Solvent : Acetone or dimethylformamide (DMF) enhances iodide nucleophilicity.
-
Temperature : Reflux at 60–80°C for 6–12 hours ensures complete substitution.
-
Molar Ratio : A 1:1.2 ratio of N-ethylchloroacetamide to KI minimizes side reactions.
Post-reaction, the mixture is cooled, filtered to remove KCl byproducts, and concentrated under reduced pressure. The crude product is recrystallized from ethanol or ethyl acetate to yield white crystalline this compound.
Direct Iodination of N-Ethylacetamide
An alternative method involves electrophilic iodination of N-ethylacetamide using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent. This approach is less common due to lower regioselectivity and the formation of polyiodinated byproducts.
Optimization Challenges :
-
Oxidizing Agents : Hydrogen peroxide (H₂O₂) or periodic acid (H₅IO₆) may improve iodine incorporation.
-
Reaction Control : Strict temperature regulation (0–5°C) and stoichiometric iodine limiting are necessary to avoid over-iodination.
Purification and Characterization
Recrystallization and Chromatographic Techniques
Crude this compound often contains residual salts or unreacted starting materials. Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity. For higher purity, silica gel column chromatography with ethyl acetate/hexane (1:3) eluent effectively separates iodinated products from nonpolar impurities.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃): δ 1.15 (t, 3H, CH₂CH₃), 3.35 (q, 2H, NHCH₂), 3.95 (s, 2H, ICH₂), 6.50 (br s, 1H, NH).
-
¹³C NMR : δ 14.1 (CH₂CH₃), 39.8 (NHCH₂), 44.5 (ICH₂), 170.2 (C=O).
Infrared (IR) Spectroscopy :
-
Strong absorption at 1,650 cm⁻¹ (C=O stretch) and 520 cm⁻¹ (C-I stretch).
Mass Spectrometry :
-
ESI-MS : [M+H]⁺ at m/z 215.96 (calculated for C₄H₈INO: 215.96).
Comparative Analysis of Thiol-Reactive Agents
| Property | This compound | Iodoacetamide | N-Ethylmaleimide |
|---|---|---|---|
| Reactivity | Moderate | High | High |
| Selectivity | Cysteine-specific | Cysteine-specific | Cysteine-specific |
| Solubility (H₂O) | 25 mg/mL | 50 mg/mL | 10 mg/mL |
| Stability | Light-sensitive | Light-sensitive | Air-sensitive |
Scientific Research Applications
Thiol Alkylation
One of the primary applications of N-ethyl-2-iodoacetamide is in the alkylation of thiol groups in proteins. This reaction is crucial for studying the reactive thiol proteome, which plays significant roles in redox signaling and oxidative stress responses. The alkylation process allows researchers to label and quantify thiol modifications, providing insights into cellular processes and disease mechanisms.
Case Study: Protein Thiol Modification
In a study examining protein modifications under oxidative stress, researchers used this compound to alkylate thiols in proteins extracted from treated cells. This method facilitated the identification of specific proteins that underwent thiol modification, thereby contributing to a better understanding of redox signaling pathways in cellular responses to stress .
Organic Synthesis
This compound has also found utility in synthetic organic chemistry. Its electrophilic properties enable it to participate in various reactions, including:
- Radical Reactions : EIA can act as a radical initiator in atom transfer radical polymerization (ATRP) and cyclization reactions. These reactions are valuable for synthesizing complex organic molecules. Example Reaction : The use of EIA in radical cyclization has been demonstrated to yield high diastereomeric ratios in the synthesis of substituted indolines from azido derivatives .
Table 1: Summary of Synthetic Applications
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Radical Cyclization | Synthesis of indolines from azido derivatives | 90 |
| Alkylation of Thiols | Modification of protein thiols | Variable |
| Electrophilic Substitution | Formation of various substituted amides | High |
Analytical Chemistry
In analytical applications, this compound serves as a tagging agent for isotopic labeling studies. It allows for the quantification of specific amino acids like cysteine and methionine through selective alkylation.
Case Study: Isotopic Labeling
Research involving isotopic tagging with EIA demonstrated its effectiveness in quantifying oxidized and reduced states of cysteine residues in proteins. This approach provided insights into protein dynamics and redox regulation within cells .
Toxicological Studies
Understanding the toxicity profile of this compound is essential for its safe application in research. Toxicological assessments indicate that while it exhibits some hazardous properties, controlled usage under laboratory conditions minimizes risks.
Table 2: Toxicological Data Overview
| Endpoint | Value/Description |
|---|---|
| Acute Toxicity | Moderate toxicity observed |
| Mutagenicity | Not classified as mutagenic |
| Environmental Impact | Requires assessment for disposal |
Mechanism of Action
The mechanism of action of N-ethyl-2-iodoacetamide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biomolecules, such as the thiol groups in cysteine residues of proteins. This alkylation can lead to changes in the structure and function of the target biomolecules, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
Spectroscopic Properties
- NMR Spectroscopy :
- ¹H NMR : The ethyl group (–CH₂CH₃) would show a triplet (~1.1 ppm, CH₃) and quartet (~3.3 ppm, CH₂), while the iodine atom deshields neighboring protons, shifting the C2–H signal downfield .
- ¹³C NMR : The carbonyl carbon (C=O) appears near 170 ppm, and the C–I carbon resonates at ~30 ppm (cf. C–Br at ~25 ppm in ) .
- IR Spectroscopy : Strong absorption bands for amide N–H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) are expected. The C–I stretch (~500 cm⁻¹) is distinct from C–Br (~600 cm⁻¹) or C–Cl (~750 cm⁻¹) .
Biological Activity
N-ethyl-2-iodoacetamide (EIA) is a chemical compound known for its role as a sulfhydryl alkylating agent, primarily used in biochemical research for modifying cysteine residues in proteins. This article reviews the biological activity of EIA, focusing on its mechanisms of action, applications in protein studies, and comparative effectiveness with other alkylating agents.
EIA is an iodoacetamide derivative that reacts with free thiols in proteins through a nucleophilic substitution reaction. The mechanism involves the thiolate anion attacking the electrophilic carbon of the iodoacetamide group, resulting in the formation of a stable thioether bond. This reaction is second-order and is influenced by factors such as the concentration of thiol groups and pH conditions .
Applications in Biochemical Research
EIA is widely utilized in proteomics for the following purposes:
- Cysteine Alkylation : EIA selectively modifies cysteine residues, preventing their re-oxidation during protein analysis. This is crucial for studying protein structure and function as it stabilizes reduced thiol groups .
- Isotope Labeling : EIA can be used for isotopic labeling of cysteine-containing peptides, facilitating quantitative proteomic studies without significantly altering peptide mass or charge state .
Comparative Effectiveness
In comparative studies, EIA has been shown to be less effective than N-ethylmaleimide (NEM) in preventing disulfide scrambling during non-reduced peptide mapping. For instance, one study demonstrated that while EIA allowed for significant scrambled disulfides to form (78.6% detection), NEM effectively minimized this to just 0.002% under similar conditions .
Case Studies
- Protein Modification Studies : A study involving mouse monocyte cell lines treated with phorbol ester and lipopolysaccharide identified new shed proteins through the use of EIA for cysteine alkylation. The research highlighted EIA's role in isolating specific protein modifications that are critical for understanding cellular responses to stimuli .
- Differential Proteomics : In a differential mass spectrometry study, researchers utilized EIA to label cysteine residues in various proteins, identifying modifications that could be linked to disease states. The findings indicated that EIA was effective in capturing reactive thiols without introducing significant artifacts .
Data Tables
| Property | This compound | N-Ethylmaleimide (NEM) |
|---|---|---|
| Molecular Formula | C₄H₈INO | C₅H₉NO₂ |
| Reaction Type | Alkylation | Alkylation |
| Rate of Reaction | Moderate | Fast |
| Disulfide Scrambling Prevention | Moderate | Excellent |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary reaction mechanism involves bimolecular nucleophilic substitution (S<sub>N</sub>2) . The deprotonated thiolate anion (S<sup>−</sup>) attacks the electrophilic carbon adjacent to the iodine atom, displacing iodide and forming a stable thioether bond (Fig. 1) . This reaction is pH-dependent, with optimal rates at alkaline conditions (pH 8–9) where thiols are deprotonated .
Key features :
-
Second-order kinetics: Rate depends on both thiolate and iodoacetamide concentrations .
-
Specificity: Preferentially modifies cysteine residues over other nucleophilic amino acids (e.g., lysine, histidine) .
-
Steric effects: Bulkier alkyl groups (e.g., N-ethyl) reduce reaction rates compared to smaller analogs like iodoacetamide .
Comparative Reactivity
N-Ethyl-2-iodoacetamide exhibits distinct behavior compared to other alkylating agents:
| Agent | Mechanism | Rate (Relative) | pH Dependence | Side Reactions |
|---|---|---|---|---|
| This compound | S<sub>N</sub>2 | Moderate | High | Minimal |
| N-Ethylmaleimide (NEM) | Michael addition | Fast | Low | Reacts with amines |
| Iodoacetic acid (IAA) | S<sub>N</sub>2 | Moderate | High | Carboxymethylation |
Notably, this compound competes with NEM for reactive thiols on ribosomes but shows reduced inhibition of GTPase activity, suggesting steric hindrance from the ethyl group .
Synthetic Utility
The compound serves as an intermediate in heterocyclic synthesis:
Example : Synthesis of thiazolo[5,4-c]pyridin-2-amine derivatives :
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine | THF, DIPEA, 20°C | Alkylated thiazolo-pyridine derivative | 54% |
Limitations and Stability
-
Photodegradation : Iodoacetamide derivatives degrade under UV light, requiring storage in dark conditions .
-
pH Sensitivity : Reactivity drops below pH 7 due to thiol protonation .
-
Competitive inhibition : Pre-treatment with iodoacetamide blocks subsequent NEM binding in ribosomes .
Analytical Assays
Q & A
Q. What strategies mitigate photodegradation of this compound during long-term fluorescence-based experiments?
- Methodological Answer : Shield samples from UV/visible light using amber glassware or aluminum foil. Add radical scavengers (e.g., ascorbic acid) to quench reactive oxygen species. Monitor degradation in real-time via HPLC with a photodiode array detector. Optimize excitation wavelengths to minimize photoactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
